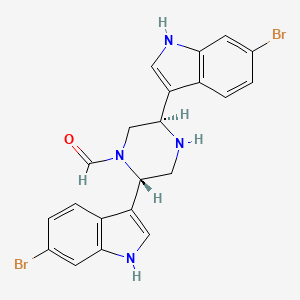
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde is a complex organic compound featuring a piperazine ring substituted with two 6-bromo-1H-indol-3-yl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the preparation of the 6-bromo-1H-indole precursor, which is then coupled with a piperazine derivative
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atoms on the indole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the primary alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The indole rings may interact with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2,5-bis(1H-indol-3-yl)piperazine-1-carbaldehyde: Similar structure but lacks bromine atoms.
(2S,5R)-2,5-bis(6-chloro-1H-indol-3-yl)piperazine-1-carbaldehyde: Similar structure with chlorine atoms instead of bromine.
(2S,5R)-2,5-bis(6-fluoro-1H-indol-3-yl)piperazine-1-carbaldehyde: Similar structure with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
917484-89-0 |
|---|---|
Molecular Formula |
C21H18Br2N4O |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C21H18Br2N4O/c22-12-1-3-14-16(7-24-18(14)5-12)20-10-27(11-28)21(9-26-20)17-8-25-19-6-13(23)2-4-15(17)19/h1-8,11,20-21,24-26H,9-10H2/t20-,21+/m0/s1 |
InChI Key |
DYDOTFHXXIUYJC-LEWJYISDSA-N |
Isomeric SMILES |
C1[C@@H](N(C[C@H](N1)C2=CNC3=C2C=CC(=C3)Br)C=O)C4=CNC5=C4C=CC(=C5)Br |
Canonical SMILES |
C1C(N(CC(N1)C2=CNC3=C2C=CC(=C3)Br)C=O)C4=CNC5=C4C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)
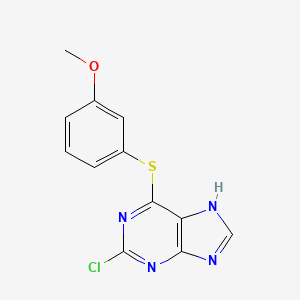
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
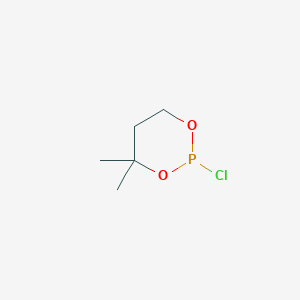
![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
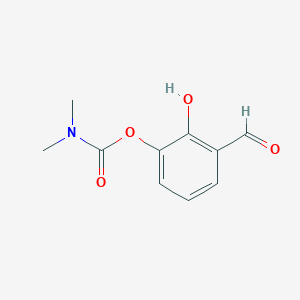
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
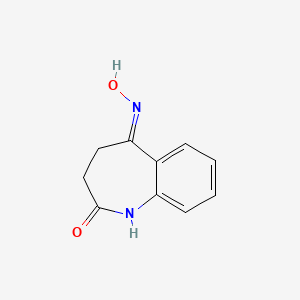
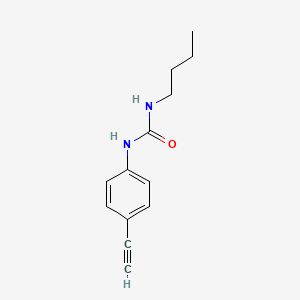
![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
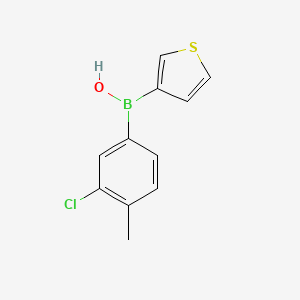
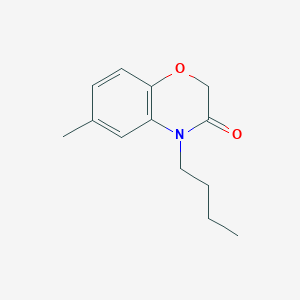
![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)
